(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1198089-62-1
VCID: VC0177241
InChI: InChI=1S/C9H13O3P/c1-7-4-5-9(8(2)6-7)13(10,11)12-3/h4-6H,1-3H3,(H,10,11)
SMILES: CC1=CC(=C(C=C1)P(=O)(O)OC)C
Molecular Formula: C9H13O3P
Molecular Weight: 200.174

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester

CAS No.: 1198089-62-1

Cat. No.: VC0177241

Molecular Formula: C9H13O3P

Molecular Weight: 200.174

* For research use only. Not for human or veterinary use.

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester - 1198089-62-1

Specification

CAS No. 1198089-62-1
Molecular Formula C9H13O3P
Molecular Weight 200.174
IUPAC Name (2,4-dimethylphenyl)-methoxyphosphinic acid
Standard InChI InChI=1S/C9H13O3P/c1-7-4-5-9(8(2)6-7)13(10,11)12-3/h4-6H,1-3H3,(H,10,11)
Standard InChI Key QCMSORIHWXLZNR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)P(=O)(O)OC)C

Introduction

Chemical Properties and Structure

Structural Characteristics

The molecular architecture of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester features several distinctive elements that define its chemical behavior. The compound contains a 2,4-dimethylphenyl group, characterized by methyl substituents at positions 2 and 4 on the aromatic ring. This arrangement influences the electron distribution across the molecule and consequently affects its reactivity patterns. The phosphonic acid group (P(=O)(OH)(OR)) serves as a central functional component, with one hydroxyl group replaced by a methyl ester moiety. This structural configuration enables the compound to participate in various chemical transformations while maintaining specific electronic and steric properties.

Physical and Chemical Properties

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester exhibits physical and chemical properties consistent with its structural composition. As a phosphonic acid derivative, it demonstrates moderate polarity and specific solubility characteristics in various organic solvents. The presence of the phosphoryl group (P=O) contributes to its hydrogen bonding capabilities, while the methyl ester function provides potential for nucleophilic substitution reactions. The compound's chemical behavior is significantly influenced by the phosphorus-carbon bond, which imparts distinctive reactivity patterns compared to purely organic compounds.

Synthesis Methods

General Synthetic Approaches

The synthesis of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester typically follows a two-step process that effectively establishes the phosphorus-carbon bond while incorporating the appropriate functional groups. These synthetic pathways have been developed to optimize yield, purity, and scalability, making the compound accessible for research applications. The selection of specific reaction conditions and reagents depends on laboratory resources and intended applications of the final product.

Detailed Synthesis Procedure

The established synthesis procedure for (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester involves an initial reaction with phosphorus trichloride, followed by esterification to introduce the methyl group. To neutralize the hydrochloric acid generated during these reactions, a base such as triethylamine is commonly employed. This synthetic strategy effectively creates the desired phosphonic acid methyl ester while minimizing side reactions and optimizing product yield.

Purification Methods

Following synthesis, the compound typically requires purification to remove reaction byproducts and unreacted starting materials. Standard purification techniques may include column chromatography, recrystallization, or distillation, depending on the scale of synthesis and required purity for subsequent applications. The purification process is critical for ensuring the compound's reliability in chemical and biological investigations.

Chemical Reactions and Applications

Reactivity Profile

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester demonstrates versatile reactivity that makes it valuable in organic synthesis applications. The compound can participate in various chemical transformations, including hydrolysis reactions that convert the ester group to the corresponding acid. Additionally, it can undergo condensation reactions with suitable partners, often serving as a phosphorylating agent in synthetic sequences. These reaction capabilities expand the compound's utility as a building block for more complex molecules.

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various phosphonic acid derivatives. Its reactivity enables researchers to develop new compounds with modified properties for specific applications. The ability of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester to function as a precursor for other phosphonic acid derivatives increases its value in developing synthetic methodologies and creating compound libraries for structure-activity relationship studies.

Biological Activity and Research Findings

Mechanisms of Biological Action

The biological activity of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester primarily stems from its structural ability to mimic phosphate groups that occur naturally in biological systems. This mimicry enables the compound to interact with enzymes and cellular receptors that typically engage with phosphate-containing molecules. Such interactions can lead to competitive inhibition of enzymes that utilize phosphate substrates, consequently influencing various metabolic processes at the cellular level. This mechanism provides a foundation for investigating the compound's potential in biochemical and pharmacological applications.

Research Applications

In biochemical research, (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester offers valuable opportunities for studying enzyme mechanisms and inhibition patterns. Researchers utilize the compound to investigate phosphate-dependent cellular processes and develop strategies for modulating these pathways. The compound's structural features allow it to serve as a probe for understanding phosphate recognition in biological systems and designing molecules with enhanced specificity for targeted applications.

Industrial and Scientific Applications

Chemical Industry Applications

Within the chemical industry, (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester contributes to the production of specialty chemicals and materials with defined properties. Its role as a synthetic intermediate enables the development of compounds with applications in various sectors, including materials science and chemical manufacturing. The controlled reactivity of the phosphonic acid group makes it particularly valuable for creating products with specific functional characteristics.

Pharmaceutical Research Applications

The compound holds significant relevance for pharmaceutical research and drug development initiatives. Its ability to interact with biological molecules that recognize phosphate groups creates opportunities for developing novel therapeutic agents. Researchers investigate (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester and its derivatives as potential pharmacological agents that may address various medical conditions through specific biochemical mechanisms. These research efforts contribute to expanding the repertoire of compounds available for addressing unmet medical needs.

Comparison with Similar Compounds

Structural and Functional Comparisons

When examining (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester in relation to similar compounds, several important comparative aspects emerge. The table below presents a systematic comparison of this compound with related phosphonic acid derivatives, highlighting structural differences and resulting functional implications.

Table 1: Comparison of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester with Related Compounds

Property(2,4-Dimethyl-phenyl)-phosphonic acid methyl esterPhenylphosphonic acid derivativesAlkylphosphonic acid derivatives
Aromatic Substitution2,4-dimethyl patternVarious patterns or unsubstitutedNo aromatic ring
Electronic PropertiesElectron-donating methyl groupsVariable electronic effectsTypically electron-donating
Steric ConsiderationsModerate steric hindranceVariable hindranceGenerally less hindered
Reactivity PatternsInfluenced by methyl positioningDependent on substitution patternTypically higher nucleophilicity
Biological InteractionsSpecific recognition patternsVariable recognitionDifferent recognition profile

This comparative analysis demonstrates how the specific structural features of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester contribute to its distinctive chemical and biological profile compared to other phosphonic acid derivatives. The positioning of methyl groups on the aromatic ring creates a unique electronic environment that influences the compound's reactivity and potential applications.

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